molecular formula C10H11NO4 B3193467 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid CAS No. 72071-75-1

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid

Cat. No.: B3193467
CAS No.: 72071-75-1
M. Wt: 209.2 g/mol
InChI Key: DJWMFJZOSZPAHI-UHFFFAOYSA-N
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Description

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid is an organic compound with the empirical formula C10H11NO4 and a molecular weight of 209.20 g/mol . This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The presence of an amino group and a propionic acid moiety makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-methylenedioxybenzaldehyde with nitromethane to form 3,4-methylenedioxyphenyl-2-nitropropene, which is then reduced to 3,4-methylenedioxyphenyl-2-nitropropane. This intermediate is further hydrolyzed and decarboxylated to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzodioxole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzo[1,3]dioxol-5-yl-acrylic acid
  • 3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid
  • 3-Benzo[1,3]dioxol-5-yl-3-chloro-acrylic acid

Uniqueness

Compared to similar compounds, 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid is unique due to the presence of both an amino group and a propionic acid moiety.

Properties

IUPAC Name

3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWMFJZOSZPAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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